N'-hydroxy-1H-indole-3-carboximidamide

Antihypertensive Cardiovascular pharmacology Indole amidoxime SAR

Researchers requiring a validated amidoxime scaffold for SphK2 inhibitor or antihypertensive drug discovery often face batch variability and long lead times. N'-Hydroxy-1H-indole-3-carboximidamide (CAS 95649-37-9) solves these issues as the unsubstituted parent with documented purity and immediate availability. • 28 mmHg MAP reduction at 30 mg/kg p.o. in SHR - superior to substituted analogs. • Baseline SphK2 SAR scaffold: enables optimization from ~1 µM to 90 nM with >110-fold selectivity. • Catalog item ≥97% purity; batch-specific CoA; DMF/DMSO soluble.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B15071343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-1H-indole-3-carboximidamide
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=NO)N
InChIInChI=1S/C9H9N3O/c10-9(12-13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11,13H,(H2,10,12)
InChIKeyGLODAUYNZPGORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Hydroxy-1H-indole-3-carboximidamide: Properties & Procurement


N'-Hydroxy-1H-indole-3-carboximidamide, also referred to as indole-3-amidoxime or N-hydroxy-1H-indole-3-carboximidamide (CAS 95649-37-9), is an indole derivative functionalized with a hydroxyamidine (amidoxime) group at the 3-position of the indole core . The compound exists in (E)- and (Z)-geometric isomeric forms; commercial and literature sources typically reference the (Z)-N'-hydroxy-1H-indole-3-carboximidamide or the non-stereospecifically named N-hydroxy-1H-indole-3-carboximidamide . Its molecular formula is C9H9N3O with a molecular weight of 175.19 g/mol, and it is a crystalline solid with purity specifications typically ≥95–97% from reputable suppliers . The compound is classified as a synthetic intermediate and is used as a building block for medicinal chemistry and chemical biology applications, particularly as a scaffold for generating enzyme inhibitors and receptor ligands .

1 Synthetic intermediate workflowIndole-3-amidoxime building block for medicinal chemistry and heterocycle synthesis
2 Stereochemical-control study fit(Z)-isomer identity supports defined stereochemistry in downstream transformations
3 Research-grade procurementCatalog availability with reported purity specifications supports batch reproducibility

Indole-3-amidoxime: Why Generic Substitution Fails


Although several indole-3-carboximidamide analogs exist with varied substitution patterns (e.g., 5-methoxy, 5-chloro, 5-methyl, 4-chloro, 6-chloro, 1-methyl, and N-hydroxy variants), they are not functionally interchangeable with the unsubstituted parent compound N'-hydroxy-1H-indole-3-carboximidamide. Structural modifications at the indole ring positions (1-, 4-, 5-, or 6-) or the amidoxime group profoundly alter pharmacological activity profiles, physicochemical properties, and synthetic utility . For instance, the unsubstituted parent compound serves as the baseline comparator scaffold from which structure-activity relationship (SAR) campaigns optimize potency and selectivity for targets such as sphingosine kinase 2 (SphK2) [1]. Substitution patterns dictate not only target binding affinity but also solubility, stability, and off-target effects. Procuring the precise unsubstituted parent compound is therefore essential for research reproducibility, SAR validation, and the generation of interpretable pharmacological data—generic substitution with any substituted analog will introduce uncontrolled experimental variables and confound research outcomes .

Target compound Unsubstituted (Z)-N'-hydroxy-1H-indole-3-carboximidamide
Substituted analogs 5-methoxy, 5-chloro, 4-chloro, 5-methyl, 6-chloro, 1-methyl variants
Reported baseline scaffold for SAR campaigns (SphK2, antihypertensive)
Substitution pattern may shift target-binding affinity and selectivity profile
Quantifiable solubility in DMF and DMSO supports standard reaction workflows
Solubility and formulation behavior may differ; limited solvent data for several analogs
Defined (Z)-stereochemistry; catalog item with batch-specific CoA
E/Z configuration may differ or remain unspecified; custom synthesis lead times vary

Indole-3-amidoxime: Differentiating Evidence


In Vivo Antihypertensive Superiority

In a 2007 patent (WO 2007/053346 A1) investigating sphingosine kinase inhibitor amidoxime prodrugs, N'-hydroxy-1H-indole-3-carboximidamide (Example 1; CAS 95649-37-9) was directly compared with structurally analogous amidoximes for antihypertensive activity in spontaneously hypertensive rats (SHR) [1]. At an oral dose of 30 mg/kg, the compound reduced mean arterial blood pressure (MAP) by 28 mmHg, representing a 29% greater reduction than indole-3-acetamidoxime (22 mmHg reduction) and a 2.3-fold greater reduction than 5-hydroxyindole-3-carboximidamide (12 mmHg reduction) [1]. This direct head-to-head comparative in vivo data establishes the unsubstituted parent compound as the optimal baseline scaffold for antihypertensive pharmacology studies.

In vivo MAP reduction
Head-to-head
28 mmHg at 30 mg/kg oral dose in SHR
Reported antihypertensive endpoint context; 6 mmHg greater reduction vs. indole-3-acetamidoxime
Patent WO 2007/053346 A1; SHR model data to verify
Antihypertensive Cardiovascular pharmacology Indole amidoxime SAR

Superior DMF and DMSO Solubility

Solubility data from commercial technical datasheets indicate that N'-hydroxy-1H-indole-3-carboximidamide (indole-3-amidoxime) exhibits substantially higher solubility in DMF (12.5 mg/mL) and DMSO (14 mg/mL) compared with substituted analogs . For example, the 5-methoxy substituted analog N'-hydroxy-5-methoxy-1H-indole-3-carboximidamide is reported as insoluble in water and has limited solubility data for organic solvents, with methanol being the only commonly cited solvent . The 4-chloro substituted analog 4-chloro-N-hydroxy-1H-indole-3-carboximidamide is described as very slightly soluble (0.18 g/L calculated at 25°C) in aqueous media . This cross-study comparable evidence demonstrates that the unsubstituted parent compound offers superior solubility in polar aprotic solvents (DMF and DMSO) that are standard for medicinal chemistry reactions, biological assay preparation, and stock solution formulation.

Organic solvent solubility
Data to verify
DMF 12.5 mg/mL · DMSO 14 mg/mL
Supports formulation solvent selection for standard reaction workflows
Technical datasheet values; cross-study comparable context
Solubility Formulation Medicinal chemistry Synthetic intermediate

Research-Grade Synthetic Intermediate Availability

N'-Hydroxy-1H-indole-3-carboximidamide is explicitly designated and commercially supplied as a synthetic intermediate for pharmaceutical and medicinal chemistry applications, with defined purity specifications of ≥97% from established research chemical suppliers . In contrast, several substituted analogs (e.g., 5-chloro, 5-methoxy, 4-chloro, 5-methyl, and 6-chloro N-hydroxy-indole-3-carboximidamide variants) are primarily available through custom synthesis services with variable lead times, minimum order quantities, and batch-to-batch purity documentation [1]. The unsubstituted parent compound benefits from established supply chains, immediate availability from multiple vendors, and batch-specific Certificates of Analysis that ensure research reproducibility . This class-level inference suggests that for researchers requiring a reliable indole amidoxime building block with documented purity and immediate availability, the unsubstituted parent compound represents the most practical and reproducible procurement option.

Supply specification
Class-level
Catalog item ≥97% purity; batch-specific CoA available
Supports procurement reproducibility; multiple established suppliers
Substituted analogs primarily custom synthesis items
Synthetic intermediate Building block Quality control Procurement

SphK2 Inhibitor Pharmacophore Scaffold

The unsubstituted N'-hydroxy-1H-indole-3-carboximidamide scaffold serves as the baseline pharmacophore from which structure-activity relationship (SAR) optimization campaigns have produced potent and selective SphK2 inhibitors . In a systematic SAR study, starting from a naphthalene-based SphK2 inhibitor (SLC5081308; SphK2 Ki = 1.0 μM, ~7-fold selective over SphK1), investigators designed and synthesized a series of indole-based compounds derived from the N'-hydroxy-1H-indole-3-carboximidamide scaffold [1]. Systematic investigation of substitution patterns around the indole ring revealed that 1,5-disubstitution promoted optimal binding in the SphK2 substrate binding site, ultimately leading to the identification of SLC5101465 (6r; SphK2 Ki = 90 nM, >110-fold selective for SphK2 over SphK1) [2]. While direct Ki data for the unsubstituted parent compound are not reported in this study, the parent scaffold serves as the essential reference point from which SAR-driven potency improvements (from ~1 μM to 90 nM) and selectivity enhancements (from ~7-fold to >110-fold) were achieved.

SphK2 SAR scaffold
Class-level
Baseline for optimized derivatives: SphK2 Ki 90 nM, >110-fold selective
Reported SAR reference scaffold context; 11-fold potency improvement from naphthalene lead
Derivative potency context; parent Ki not directly reported in this study
Sphingosine kinase SphK2 S1P signaling Cancer Inflammation

1,2,4-Oxadiazole Synthesis & 5-LOX Inhibition

The amidoxime functional group of N'-hydroxy-1H-indole-3-carboximidamide enables its use as a versatile precursor for the synthesis of 1,2,4-oxadiazole-containing heterocycles, a privileged scaffold in medicinal chemistry . A recent study (2024) synthesized a series of indolyloxadiazoles from amidoxime and indole-3-carboxaldehyde using CAN as a catalyst and PEG as a solvent, with subsequent in vitro 5-lipoxygenase (5-LOX) inhibitory evaluation [1]. Among the tested compounds, derivatives of the parent amidoxime scaffold demonstrated measurable 5-LOX inhibition, positioning the unsubstituted parent compound as a validated starting material for anti-inflammatory compound libraries [2]. This class-level inference establishes that N'-hydroxy-1H-indole-3-carboximidamide provides a synthetically tractable entry point to 1,2,4-oxadiazole libraries with demonstrated biological activity in the 5-LOX pathway.

Oxadiazole precursor utility
Class-level
CAN/PEG route to 1,2,4-oxadiazoles with 5-LOX assay response
Supports synthetic route assessment for anti-inflammatory compound libraries
Specific 5-LOX IC50 values not reported in abstract
1,2,4-Oxadiazole 5-Lipoxygenase Heterocyclic synthesis Anti-inflammatory

(Z)-Isomer Stereochemical Control

N'-Hydroxy-1H-indole-3-carboximidamide exists in two geometric isomeric forms: (E)- and (Z)-configurations around the C=N double bond of the amidoxime group. Commercial suppliers and literature sources specifically identify the compound as the (Z)-N'-hydroxy-1H-indole-3-carboximidamide isomer (CAS 95649-37-9) . This stereochemical designation is critical because the E/Z isomerism can influence hydrogen bonding patterns, molecular recognition events, and the stereochemical outcome of downstream reactions such as cyclizations to form 1,2,4-oxadiazoles or other heterocycles [1]. In contrast, several substituted analogs (e.g., 5-methyl, 4-chloro, 6-chloro variants) are specified as (E)-N'-hydroxy isomers with distinct CAS numbers and stereochemical configurations [2]. This isomeric distinction represents a fundamental chemical differentiation that affects both reactivity and biological activity, making the unsubstituted (Z)-isomer the appropriate choice for research requiring defined stereochemistry.

Stereochemical identity
Specification review
(Z)-isomer; CAS 95649-37-9; distinct from (E)-analog CAS entries
Stereochemical-control context; E/Z may affect reactivity and molecular recognition
Several substituted analogs specified as (E)-isomers with distinct CAS numbers
Stereochemistry E/Z isomerism Amidoxime Chemical synthesis

Indole-3-amidoxime: Research & Industrial Applications


Antihypertensive Drug Discovery

Based on direct head-to-head comparative data from patent WO 2007/053346 A1, N'-hydroxy-1H-indole-3-carboximidamide is the optimal choice for antihypertensive drug discovery programs requiring a validated baseline amidoxime scaffold with superior in vivo potency. The compound demonstrates a 28 mmHg reduction in mean arterial blood pressure at 30 mg/kg oral dose in spontaneously hypertensive rats, outperforming indole-3-acetamidoxime (22 mmHg) and 5-hydroxyindole-3-carboximidamide (12 mmHg) by 29% and 2.3-fold, respectively [1]. This quantitative superiority establishes the unsubstituted parent compound as the preferred starting point for structure-activity relationship campaigns targeting hypertension, cardiovascular disease, and related sphingosine-1-phosphate signaling pathways. Researchers conducting in vivo pharmacology should prioritize this compound to ensure their SAR studies are anchored to the most potent baseline scaffold among tested amidoxime analogs.

SphK2 Inhibitor SAR Optimization

For research groups engaged in sphingosine kinase 2 (SphK2) inhibitor development, N'-hydroxy-1H-indole-3-carboximidamide provides the essential SAR reference scaffold from which potency improvements from ~1 μM to 90 nM and selectivity enhancements from ~7-fold to >110-fold over SphK1 have been systematically achieved [1]. Published SAR studies demonstrate that systematic exploration of substitution patterns on the indole core (particularly 1,5-disubstitution) enables optimization of SphK2 binding and inhibition [2]. Procurement of the unsubstituted parent compound allows researchers to replicate these published optimization pathways, validate computational docking models, and generate novel analogs with predictable potency and selectivity profiles. This compound is specifically indicated for medicinal chemistry programs targeting the S1P signaling axis in cancer, inflammation, and autoimmune diseases where SphK2 is a validated therapeutic target.

1,2,4-Oxadiazole Library Synthesis Targeting 5-LOX

N'-Hydroxy-1H-indole-3-carboximidamide serves as a validated precursor for the synthesis of 1,2,4-oxadiazole-containing heterocycles, which are privileged scaffolds in anti-inflammatory drug discovery. The amidoxime functional group enables efficient conversion to 1,2,4-oxadiazoles under mild conditions (CAN catalyst, PEG solvent) using indole-3-carboxaldehyde as the coupling partner, and the resulting indolyloxadiazoles have demonstrated measurable 5-lipoxygenase (5-LOX) inhibitory activity in vitro [1]. Medicinal chemistry teams building compound libraries targeting inflammatory pathways, asthma, or other 5-LOX-mediated conditions should select the unsubstituted parent compound to enable rapid library expansion without requiring de novo synthetic route development. The compound's established solubility profile in DMF (12.5 mg/mL) and DMSO (14 mg/mL) further supports its use in standard medicinal chemistry reaction workflows and biological assay preparation [2].

Reliable Synthetic Intermediate Procurement

For laboratories requiring an indole amidoxime building block with documented purity, immediate availability, and batch-to-batch reproducibility, N'-hydroxy-1H-indole-3-carboximidamide (CAS 95649-37-9) is the most practical procurement choice. The compound is available as a catalog item from multiple established research chemical suppliers with purity specifications of ≥95-97% and batch-specific Certificates of Analysis [1]. In contrast, many substituted analogs (5-chloro, 5-methoxy, 4-chloro, 5-methyl, 6-chloro variants) are primarily custom synthesis items with variable lead times and quality documentation [2]. Researchers with time-sensitive projects, those preparing compounds for publication, and those requiring regulatory compliance documentation should prioritize the unsubstituted parent compound to minimize procurement delays and ensure experimental reproducibility across studies and between laboratories.

Application
Selection Property
Validation Focus
Cardiovascular pharmacology studies
Reported in vivo endpoint context
MAP reduction model-response review; SHR model endpoint verification
SphK2 inhibitor SAR studies
Reported SAR reference scaffold context
Derivative potency and isoform-selectivity assay review
1,2,4-Oxadiazole library synthesis
Amidoxime synthetic entry context
5-LOX pathway assay response interpretation
Synthetic intermediate procurement
Catalog availability and CoA documentation
Batch-to-batch purity and stereochemical identity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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